![molecular formula C16H12O5S B14383687 4-[3-(4-Formylphenyl)acryloyl]benzene-1-sulfonic acid CAS No. 88331-83-3](/img/structure/B14383687.png)
4-[3-(4-Formylphenyl)acryloyl]benzene-1-sulfonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[3-(4-Formylphenyl)acryloyl]benzene-1-sulfonic acid is an organic compound characterized by its unique structure, which includes a formyl group, an acryloyl group, and a sulfonic acid group attached to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(4-Formylphenyl)acryloyl]benzene-1-sulfonic acid typically involves multiple steps, including Friedel-Crafts acylation, sulfonation, and formylation reactions. The general synthetic route can be summarized as follows:
Friedel-Crafts Acylation: The initial step involves the acylation of benzene with an acryloyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃).
Sulfonation: The resulting product undergoes sulfonation using sulfur trioxide (SO₃) or concentrated sulfuric acid (H₂SO₄) to introduce the sulfonic acid group.
Formylation: Finally, the formyl group is introduced through a formylation reaction, typically using a formylating agent such as formic acid or paraformaldehyde.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography may be employed to achieve the desired product quality.
Analyse Des Réactions Chimiques
Types of Reactions
4-[3-(4-Formylphenyl)acryloyl]benzene-1-sulfonic acid can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: The sulfonic acid group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups using appropriate nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in an alkaline medium.
Reduction: Sodium borohydride (NaBH₄) in methanol or lithium aluminum hydride (LiAlH₄) in ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed
Oxidation: 4-[3-(4-Carboxyphenyl)acryloyl]benzene-1-sulfonic acid.
Reduction: 4-[3-(4-Hydroxyphenyl)acryloyl]benzene-1-sulfonic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
4-[3-(4-Formylphenyl)acryloyl]benzene-1-sulfonic acid has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 4-[3-(4-Formylphenyl)acryloyl]benzene-1-sulfonic acid involves its interaction with various molecular targets and pathways. The formyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their activity. The sulfonic acid group can enhance the compound’s solubility and facilitate its interaction with biological membranes.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Formylbenzenesulfonic acid: Lacks the acryloyl group, making it less versatile in synthetic applications.
4-Acryloylbenzenesulfonic acid: Lacks the formyl group, reducing its reactivity towards nucleophiles.
4-[3-(4-Formylphenyl)acryloyl]benzoic acid: Similar structure but with a carboxylic acid group instead of a sulfonic acid group.
Uniqueness
4-[3-(4-Formylphenyl)acryloyl]benzene-1-sulfonic acid is unique due to the presence of both formyl and sulfonic acid groups, which confer distinct reactivity and solubility properties. This combination of functional groups makes it a valuable compound for various synthetic and research applications.
Propriétés
Numéro CAS |
88331-83-3 |
|---|---|
Formule moléculaire |
C16H12O5S |
Poids moléculaire |
316.3 g/mol |
Nom IUPAC |
4-[3-(4-formylphenyl)prop-2-enoyl]benzenesulfonic acid |
InChI |
InChI=1S/C16H12O5S/c17-11-13-3-1-12(2-4-13)5-10-16(18)14-6-8-15(9-7-14)22(19,20)21/h1-11H,(H,19,20,21) |
Clé InChI |
KLMWIGSUCRWJSL-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C=CC(=O)C2=CC=C(C=C2)S(=O)(=O)O)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[Methyl(tetradecyl)amino]propan-1-ol;hydrochloride](/img/structure/B14383617.png)
![N-[2-(4-{[6-(1H-Imidazol-1-yl)hexyl]oxy}phenyl)ethyl]acetamide](/img/structure/B14383621.png)
![N,N'-Bis(2-bromophenyl)-1-oxo-1-[(tributylstannyl)oxy]-lambda~5~-phosphanediamine](/img/structure/B14383628.png)
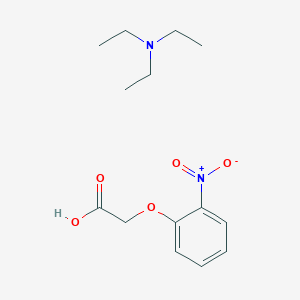
![3,4-Diphenylindeno[1,2-b]pyran-2,5-dione](/img/structure/B14383641.png)
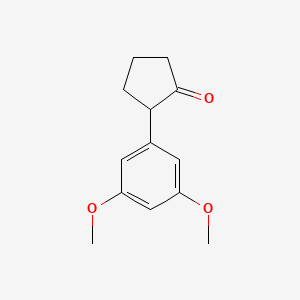
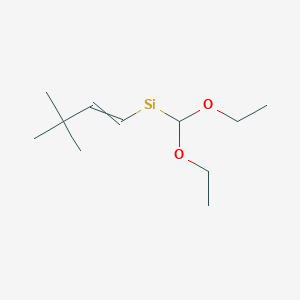
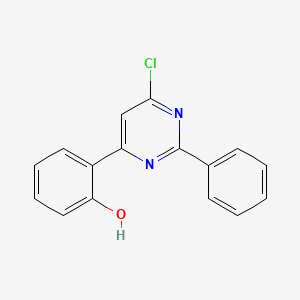
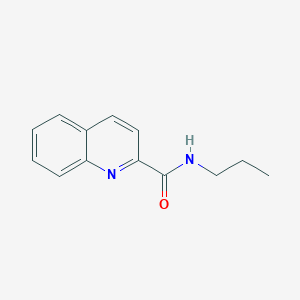
![4-Amino-N-[4-(4-aminoanilino)phenyl]benzamide](/img/structure/B14383664.png)
![2-Phenyl-1-thia-3-azaspiro[4.5]dec-2-ene](/img/structure/B14383681.png)

![1-[2,5-Bis(acetyloxy)phenyl]thian-1-ium chloride](/img/structure/B14383706.png)
